4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid

Beschreibung

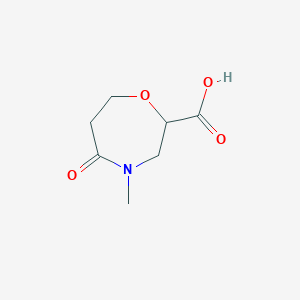

4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. The molecule features a carboxylic acid group at position 2, a methyl substituent at position 4, and a ketone group at position 4.

Eigenschaften

Molekularformel |

C7H11NO4 |

|---|---|

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

4-methyl-5-oxo-1,4-oxazepane-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO4/c1-8-4-5(7(10)11)12-3-2-6(8)9/h5H,2-4H2,1H3,(H,10,11) |

InChI-Schlüssel |

WGOZHJBWJGECQE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(OCCC1=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Polymer-Supported Synthesis and Lactonization Approach

A notable method involves the use of polymer-supported intermediates. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin was reacted with nitrobenzenesulfonyl chlorides followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) led to the removal of silyl protective groups and spontaneous lactonization, favoring the formation of oxazepane rings. This method demonstrated the preferential formation of the oxazepane ring system with stereochemical control, albeit with moderate yields (e.g., 14% overall yield for certain diastereomers) and challenges in regioselectivity when halogenated phenyl groups were involved. Hydrogenation steps were sometimes necessary to reduce intermediates and stabilize the products.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Fmoc-HSe(TBDMS)-OH on Wang resin + Ns-Cl | Formation of N-phenacyl sulfonamides | Solid-phase synthesis enabling easy purification |

| 2 | Alkylation with 2-bromoacetophenones | Alkylated sulfonamides | Introduction of phenacyl group |

| 3 | Cleavage with TFA | Removal of protective groups, lactonization | Spontaneous ring closure to oxazepane |

| 4 | Hydrogenation (PtO2) | Reduction of intermediates | Avoids debromination in halogenated substrates |

Spectroscopic Characterization Supporting Synthesis

Spectroscopic data such as ^1H NMR, ^13C NMR, and FT-IR have been used to confirm the structure of oxazepane derivatives. For example, characteristic FT-IR bands for oxazepane rings include C=O stretching around 1712 cm^-1, C-N stretching near 1365 cm^-1, and O-H stretching around 3332 cm^-1 when hydroxyl groups are present. ^1H NMR signals typically show methyl groups around 1.7-1.8 ppm and aromatic protons between 6.6-8.2 ppm, consistent with substituted oxazepane derivatives.

| Spectroscopic Technique | Key Observations | Interpretation |

|---|---|---|

| FT-IR | 3332 cm^-1 (O-H), 1712 cm^-1 (C=O), 1365 cm^-1 (C-N) | Confirms presence of hydroxyl, carbonyl, and oxazepane ring |

| ^1H NMR (DMSO-d6) | 1.7-1.8 ppm (CH3), 5.4 ppm (OH), 6.6-8.2 ppm (Ar-H) | Methyl groups, hydroxyl protons, aromatic protons |

| ^13C NMR | 168 ppm (C=O), 26.2 ppm (CH3), 100-155 ppm (aromatic carbons) | Carbonyl and methyl carbons identified |

Summary of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Polymer-supported synthesis | Fmoc-HSe(TBDMS)-OH, Ns-Cl, 2-bromoacetophenones, TFA | Good stereocontrol, solid-phase ease | Moderate yields, regioselectivity issues |

| Mo(CO)6-mediated ring expansion | Mo(CO)6, H2O, MeCN, isoxazole derivatives | Mild conditions, good yields for related heterocycles | Not directly applied to oxazepane, requires adaptation |

| Conventional cyclization | Acid/base catalysis, protective group strategies | Established protocols | May require multiple steps and purification |

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following compounds share partial structural motifs or functional groups with 4-methyl-5-oxo-1,4-oxazepane-2-carboxylic acid:

Key Observations :

- Ring Size : The target compound’s seven-membered oxazepane ring offers greater conformational flexibility compared to five-membered oxazole/oxazoline derivatives . This may influence binding affinity in biological systems.

- Functional Groups : The carboxylic acid group in the target compound enhances polarity and hydrogen-bonding capacity compared to esters (e.g., the naphthalene derivative in ).

- Substituent Effects : The methyl group at position 4 in the oxazepane ring may sterically hinder interactions compared to smaller analogs like 2-methyl-2-oxazoline .

Physicochemical Properties

- Boiling Points : 2-Methyl-2-oxazoline has a boiling point of 109.4–110.4°C , whereas the target compound’s larger ring and polar groups likely elevate its boiling point.

- Solubility : The carboxylic acid group in the target compound improves water solubility relative to esters (e.g., the ethyl ester in ).

Biologische Aktivität

4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid is a heterocyclic compound belonging to the oxazepane family, characterized by its seven-membered ring structure that includes nitrogen and oxygen atoms. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a dipeptidyl peptidase inhibitor, which is relevant for conditions such as diabetes and other metabolic disorders .

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO4, with a molecular weight of 173.2 g/mol. The compound features several functional groups, including a carboxylic acid at the 2-position and an oxo group at the 5-position, which play crucial roles in its reactivity and biological interactions .

| Property | Value |

|---|---|

| CAS No. | 1783770-74-0 |

| Molecular Formula | C7H11NO4 |

| Molecular Weight | 173.2 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism. This inhibition could lead to increased insulin secretion and decreased glucagon levels, thereby improving glycemic control in diabetic patients .

Antidiabetic Effects

Studies have shown that compounds similar to this compound exhibit significant antidiabetic properties through their action on DPP-IV. By inhibiting this enzyme, these compounds can enhance the effects of incretin hormones, which are vital for insulin regulation .

Cytotoxicity and Anticancer Potential

Research on related oxazepane derivatives has indicated potential cytotoxic effects against various cancer cell lines. For instance, compounds within the oxazepane class have demonstrated moderate antiproliferative activity against human leukemia (HL-60) cells, suggesting that structural modifications can lead to enhanced anticancer properties .

Case Studies

- Dipeptidyl Peptidase Inhibition : A study focusing on the inhibition of DPP-IV by oxazepane derivatives highlighted the potential of these compounds in managing type 2 diabetes. The specific IC50 values for related compounds were determined, showcasing their effectiveness in inhibiting DPP-IV activity .

- Cytotoxic Activity : In a comparative study assessing the antiproliferative effects of various oxazepanes, it was found that certain derivatives exhibited IC50 values ranging from 19 μM to 42 μM against HL-60 cells, indicating moderate cytotoxicity that warrants further investigation .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other oxazepane derivatives:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 1,4-Oxazepane | Basic oxazepane structure | Anticonvulsant | Lacks carboxylic acid group |

| 2-Carboxylic Acid Derivative | Similar ring structure with different substituents | Anti-inflammatory | Varies in substituent effects |

| 5-Oxo Derivative | Contains an oxo group but different ring size | Antifungal | Different ring size affects activity |

Q & A

What are the common synthetic routes for 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis typically involves lactamization or cyclization of precursors containing carboxylic acid and amine functionalities. For example, enzymatic methods like lipase-catalyzed regioselective lactamization have been employed for structurally similar oxazepane derivatives, achieving high stereochemical control . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

- Temperature control : Reactions performed at 25–40°C minimize side products.

- Catalyst use : Immobilized enzymes (e.g., Candida antarctica lipase B) enhance reusability and yield .

Recrystallization from ethanol/water mixtures (e.g., 75% EtOH) is effective for purification, as demonstrated for analogous oxazole-carboxylic acids .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

Key methods include:

- NMR spectroscopy : H and C NMR confirm ring structure and substituent positions. For example, the oxazepane ring protons resonate between δ 3.5–4.5 ppm, while the carbonyl (C=O) appears near δ 170–175 ppm in C NMR .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) resolves enantiomeric impurities, critical for assessing stereochemical purity .

- Melting point analysis : Sharp melting points (e.g., 239–242°C for related oxazole derivatives) indicate high crystallinity .

How does the introduction of a tert-butoxycarbonyl (Boc) group influence the synthetic strategy for oxazepane derivatives?

Advanced Research Question

The Boc group serves as a protective moiety for amines during multi-step syntheses. For example, in the synthesis of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, the Boc group is introduced via carbodiimide-mediated coupling, enabling selective deprotection under acidic conditions (e.g., TFA) without disrupting the oxazepane ring . Key considerations:

- Compatibility : Boc-protected intermediates are stable under basic conditions but hydrolyze in strong acids.

- Steric effects : Bulky Boc groups may slow lactamization kinetics, requiring extended reaction times .

How do structural modifications (e.g., methyl or iodine substitution) impact the reactivity and biological activity of oxazepane-carboxylic acid analogs?

Advanced Research Question

Substituents significantly alter physicochemical and biological properties:

- Methyl groups : Enhance lipophilicity, improving membrane permeability. For example, 4-methyl substitution in 1,4-oxazepane derivatives increases metabolic stability compared to non-methylated analogs .

- Halogenation : Iodine substitution (e.g., in benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate) introduces steric bulk and electronic effects, modulating binding affinity in enzyme inhibition assays . Comparative studies using X-ray crystallography or molecular docking are recommended to assess structural-activity relationships.

Can enzymatic methods improve regioselectivity in the synthesis of this compound?

Advanced Research Question

Lipase-catalyzed reactions offer superior regioselectivity over traditional chemical methods. For instance, Candida antarctica lipase B selectively catalyzes the lactamization of N-Boc-protected precursors to yield enantiomerically pure (2R)-1,4-oxazepane-2-carboxylic acid (>98% ee) . Methodological advantages include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.